(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Overview
Description
(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : The compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related structure to (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, has been utilized as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound involves a series of steps starting from easily available reagents, showcasing its utility in complex organic syntheses (Chen Xin-zhi, 2011).
Characterization Techniques : Compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, which is structurally similar to this compound, have been characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This demonstrates the compound's importance in aiding the understanding of molecular structures and interactions (N. Çolak et al., 2021).
Applications in Chemical Synthesis
Chiral Auxiliary Applications : A study demonstrates the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound similar in structure to this compound, as a chiral auxiliary in dipeptide synthesis. This shows the potential of such compounds in asymmetric synthesis, which is crucial in the production of pharmaceuticals and fine chemicals (A. Studer et al., 1995).
Intermediates in Medicinal Chemistry : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, structurally related to the compound , serves as a significant intermediate for small molecule anticancer drugs. The successful synthesis and high yield of this compound highlight its role in the development of novel therapeutic agents (Binliang Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl (2S)-2,4-dibenzylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160637 | |
Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169447-85-2 | |
Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169447-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801160637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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